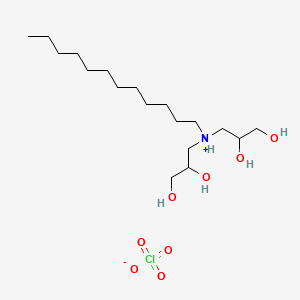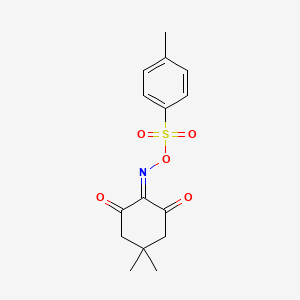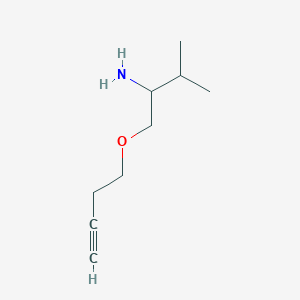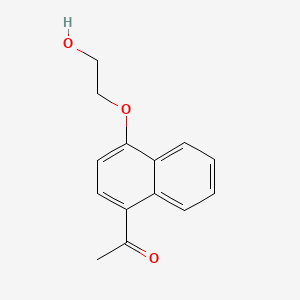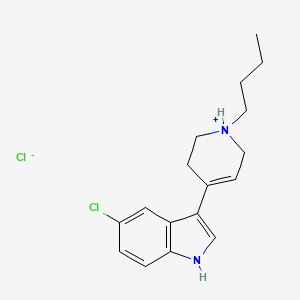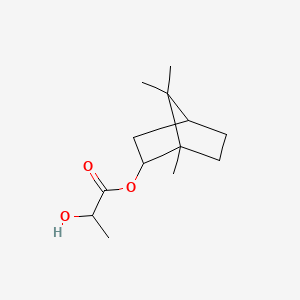
Borneol lactate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Borneol lactate is an ester compound derived from borneol, a bicyclic organic compound, and lactic acid. Borneol is a natural, plant-derived, lipophilic, volatile, bicyclic monoterpenoid belonging to the class of camphene . It has been used in traditional Chinese medicine for over a thousand years due to its therapeutic properties . This compound combines the properties of borneol and lactic acid, making it a compound of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Borneol lactate can be synthesized through the esterification of borneol with lactic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product .
Industrial Production Methods
In industrial settings, this compound can be produced using a continuous flow reactor to optimize the reaction conditions and increase the yield. The process involves the continuous mixing of borneol and lactic acid in the presence of a catalyst, followed by the separation and purification of the ester product using distillation techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Borneol lactate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form camphor lactate using oxidizing agents such as sodium hypochlorite.
Reduction: The reduction of this compound can yield isothis compound using reducing agents like sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where the lactate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite in an acidic environment.
Reduction: Sodium borohydride in alcoholic solutions.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Camphor lactate.
Reduction: Isothis compound.
Substitution: Various substituted borneol derivatives.
Applications De Recherche Scientifique
Borneol lactate has a wide range of applications in scientific research, including:
Mécanisme D'action
Borneol lactate exerts its effects through various mechanisms:
Comparaison Avec Des Composés Similaires
Borneol lactate can be compared with other similar compounds such as:
Isoborneol: Similar in structure but differs in the position of the hydroxyl group, affecting its reactivity and applications.
L-borneolum (Ai Pian): Another borneol derivative with comparable therapeutic properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique combination of borneol and lactic acid properties makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
67923-58-4 |
|---|---|
Formule moléculaire |
C13H22O3 |
Poids moléculaire |
226.31 g/mol |
Nom IUPAC |
(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) 2-hydroxypropanoate |
InChI |
InChI=1S/C13H22O3/c1-8(14)11(15)16-10-7-9-5-6-13(10,4)12(9,2)3/h8-10,14H,5-7H2,1-4H3 |
Clé InChI |
PKKVIPFBICXMFP-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)OC1CC2CCC1(C2(C)C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


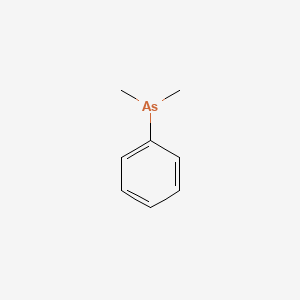
![2-Propenyl [2-(2-oxo-1-imidazolidinyl)ethyl]carbamate](/img/structure/B13791870.png)
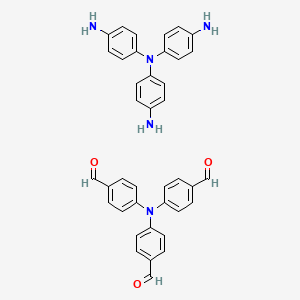
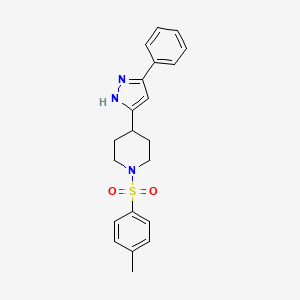
![[4-(4-Phenoxybenzoyl)phenyl]arsonous diiodide](/img/structure/B13791896.png)
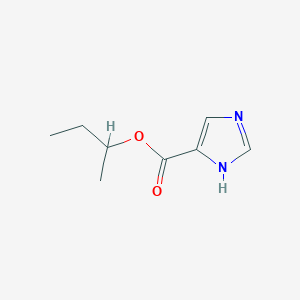
![5-(2-Bromophenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B13791906.png)
![[(2R,3R,4S,5R,6S)-3,4,5-tribenzoyloxy-6-prop-2-enoxyoxan-2-yl]methyl benzoate](/img/structure/B13791908.png)
![6-{[2-(4-Benzylpiperidin-1-YL)ethyl]sulfinyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B13791915.png)
